DBCO-NH-PEG6-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NH-PEG6-Biotin is a compound that combines several functional groups, including dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and biotin. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NH-PEG6-Biotin involves multiple steps:
Synthesis of DBCO: Dibenzocyclooctyne is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: Polyethylene glycol (PEG) chains are attached to the DBCO moiety through amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Biotinylation: The final step involves the conjugation of biotin to the PEGylated DBCO. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
DBCO-NH-PEG6-Biotin primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require copper catalysts, making it suitable for biological applications .
Common Reagents and Conditions
Azide-containing molecules: These are the primary reactants that this compound reacts with.
Reaction conditions: The SPAAC reaction typically occurs under mild conditions, often at room temperature and in aqueous or organic solvents.
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between the DBCO moiety and the azide-containing molecule .
Scientific Research Applications
DBCO-NH-PEG6-Biotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of biocompatible materials and surface modifications
Mechanism of Action
The mechanism of action of DBCO-NH-PEG6-Biotin involves the formation of a covalent bond with azide-containing molecules through the SPAAC reaction. This reaction is driven by the strain energy in the DBCO ring, which facilitates the cycloaddition with azides. The biotin moiety allows for subsequent binding to avidin or streptavidin, enabling various downstream applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-NHCO-PEG6-Biotin: Similar to DBCO-NH-PEG6-Biotin but contains an amide linkage.
DBCO-PEG4-Biotin: A shorter PEG chain variant.
DBCO-PEG12-Biotin: A longer PEG chain variant
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it highly effective for bioconjugation and click chemistry applications .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSCDHOVWPTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N5O10S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.